2-Tert-butoxy-6-(cyclohexylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-6-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . This compound belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-(cyclohexylmethyl)phenol typically involves the reaction of tert-butyl alcohol with 2,6-dihydroxybenzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-(cyclohexylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Tert-butoxy-6-(cyclohexylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-(cyclohexylmethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, affecting the function of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups instead of one tert-butoxy and one cyclohexylmethyl group.
Uniqueness
2-Tert-butoxy-6-(cyclohexylmethyl)phenol is unique due to the presence of both a tert-butoxy group and a cyclohexylmethyl group, which confer distinct chemical properties and reactivity compared to other phenols.
Properties
Molecular Formula |
C17H26O2 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)19-15-11-7-10-14(16(15)18)12-13-8-5-4-6-9-13/h7,10-11,13,18H,4-6,8-9,12H2,1-3H3 |
InChI Key |
WWULFYYSTQFVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1O)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.